

Technical Monograph: 4-(3-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

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Classification: Heterocyclic Primary Amine / Pharmacophore Scaffold CAS Registry Number: 90533-23-6[1][2][3]

Executive Summary

4-(3-Chlorophenyl)thiazol-2-amine is a critical heterocyclic intermediate in medicinal chemistry, belonging to the 2-aminothiazole class—a "privileged scaffold" capable of binding to diverse biological targets with high affinity. While often utilized as a precursor for more complex kinase inhibitors (e.g., CDK, VEGFR inhibitors) and adenosine receptor antagonists, the free amine itself exhibits intrinsic antimicrobial and antifungal properties.

This guide provides a rigorous technical analysis of its synthesis via the Hantzsch method, its physicochemical characterization, and its strategic utility in drug discovery.

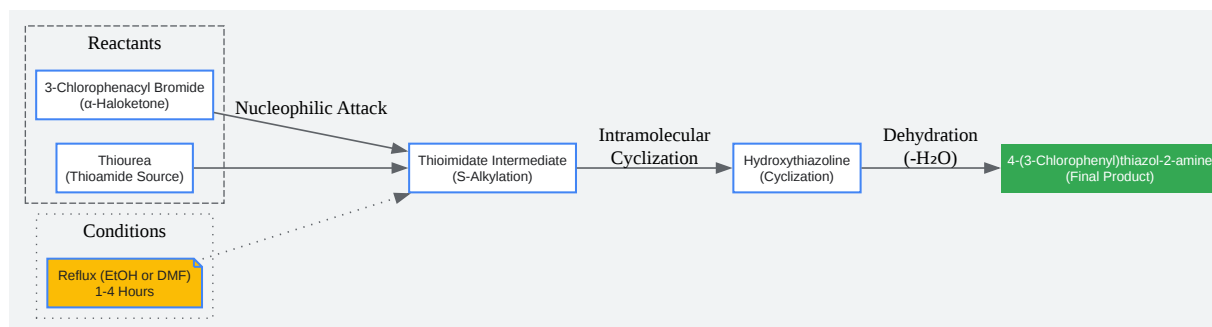
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10][11]

Property	Specification
IUPAC Name	4-(3-Chlorophenyl)-1,3-thiazol-2-amine
CAS Number	90533-23-6
Molecular Formula	C ₉ H ₇ ClN ₂ S
Molecular Weight	210.68 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	112 °C (Ethanol recrystallization)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted)	~3.95 (Conjugate acid of thiazole nitrogen)
SMILES	<chem>Nc1nc(cs1)-c2cccc(Cl)c1</chem>

Synthetic Methodology: The Hantzsch Thiazole Synthesis[8][12]

The most robust and scalable route to **4-(3-Chlorophenyl)thiazol-2-amine** is the Hantzsch Thiazole Synthesis.[1] This condensation reaction involves a α -haloketone and a thioamide (thiourea in this specific case).[1]

Reaction Workflow



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Figure 1: Mechanistic workflow of the Hantzsch synthesis for 2-aminothiazoles.

Detailed Experimental Protocol

Reagents:

- 3-Chlorophenacyl bromide (2-bromo-1-(3-chlorophenyl)ethan-1-one): 1.0 equiv^[1]
- Thiourea: 1.1 equiv
- Ethanol (Absolute): 10 mL per gram of substrate^[1]
- Ammonium hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃): For neutralization^[1]

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chlorophenacyl bromide (e.g., 2.33 g, 10 mmol) in absolute ethanol (25 mL).
- Addition: Add thiourea (0.84 g, 11 mmol) in a single portion. The reaction is often exothermic; ensure stirring is vigorous.

- **Reflux:** Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide spot should disappear.
- **Precipitation (Hydrobromide Salt):** Upon cooling to room temperature, the hydrobromide salt of the product may precipitate.
- **Neutralization:** Pour the reaction mixture into ice-cold water (100 mL). Basify the solution to pH 8–9 using aqueous NH₄OH or saturated NaHCO₃ solution. This liberates the free amine.
- **Isolation:** Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.
- **Purification:** Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure **4-(3-Chlorophenyl)thiazol-2-amine**.

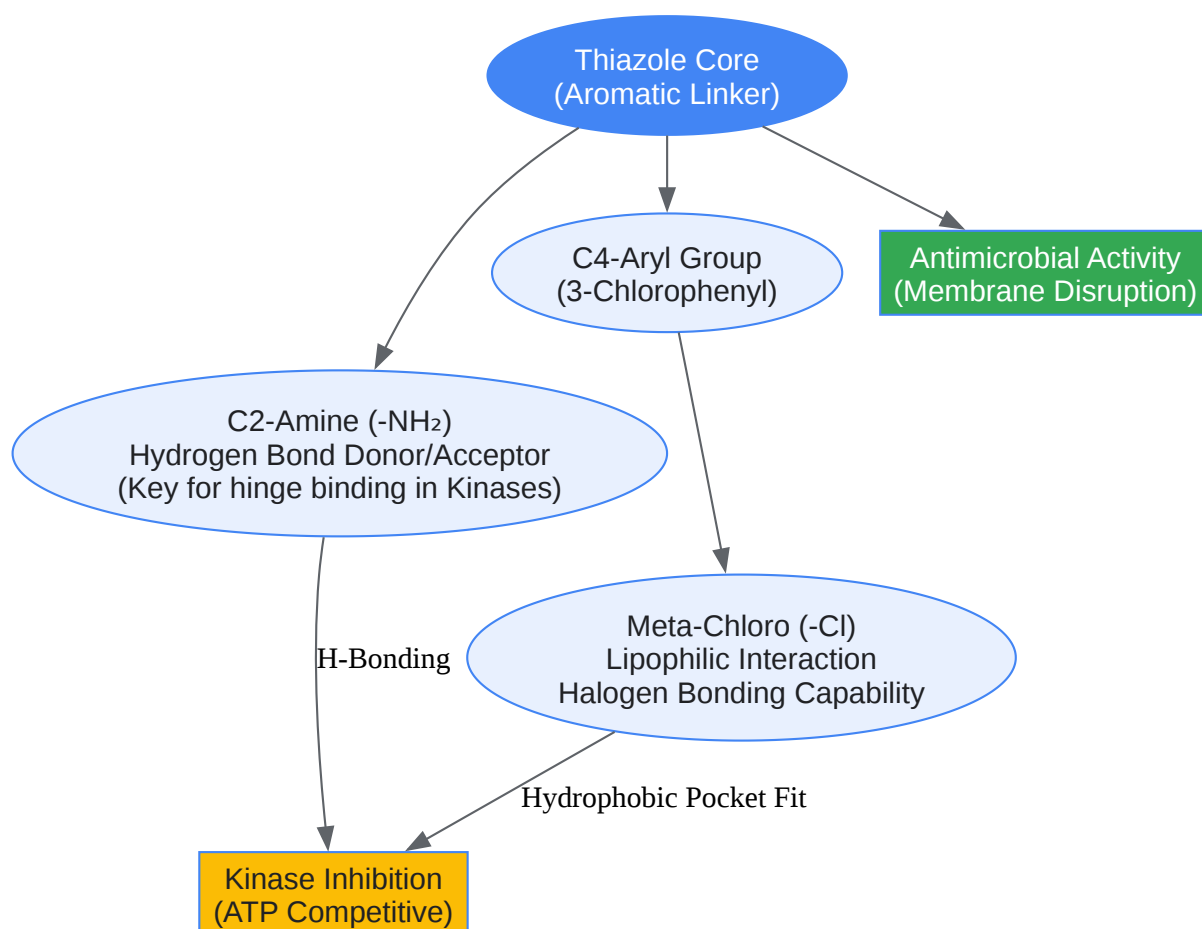
Mechanistic Causality:

- **Thiourea Excess:** A slight excess (1.1 equiv) ensures complete consumption of the alkylating agent (bromide), which is a lachrymator and skin irritant.
- **Basification:** The Hantzsch reaction generates HBr as a byproduct. The initial product is the hydrobromide salt, which is water-soluble. Neutralization is strictly required to precipitate the hydrophobic free amine.

Biological Applications & SAR

The 2-aminothiazole moiety is a "master key" in kinase inhibition. The 3-chlorophenyl substitution specifically modulates lipophilicity and steric fit within hydrophobic pockets of enzymes.

Pharmacophore Mapping[1]



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Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction points.[1]

Key Therapeutic Areas[1]

- **Kinase Inhibition:** The 2-amino group mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinases (e.g., CDKs, Src family). The 3-chlorophenyl ring occupies the adjacent hydrophobic pocket (often the specificity pocket), where the chlorine atom can engage in halogen bonding or fill hydrophobic voids.

- Antimicrobial Agents: Derivatives of 4-phenylthiazol-2-amine have shown efficacy against Gram-positive bacteria (*S. aureus*) and fungi (*C. albicans*).^[1] The electron-withdrawing chlorine at the meta-position enhances metabolic stability and lipophilicity (LogP ~3.4), improving membrane permeability.^[1]
- Adenosine Receptor Antagonists: This scaffold is frequently derivatized (e.g., acylation of the amine) to create selective A2A or A3 adenosine receptor antagonists, relevant in Parkinson's disease research.

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed. ^[1]
Skin Corrosion/Irritation	H315	Causes skin irritation. ^[1]
Serious Eye Damage	H319	Causes serious eye irritation. ^[1]
STOT - Single Exposure	H335	May cause respiratory irritation. ^[1]

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
- Ventilation: All weighing and transfer operations should be conducted in a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

- Synthesis & Hantzsch Reaction

- Title: Synthesis of Hantzsch thiazole deriv
- Source: ResearchGate / Journal of Chemical and Pharmaceutical Research.
- URL:[[Link](#)]
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 - Title: **4-(3-Chlorophenyl)thiazol-2-amine** (CAS 90533-23-6) Product Page.[[1](#)][[2](#)][[3](#)][[4](#)][[5](#)]
 - Source: ChemicalBook.
- Biological Activity (Antimicrobial)
 - Title: Synthesis and antimicrobial evaluation of 2-[2-(9H-fluoren-9-ylidene)
 - Source: MDPI (Molecules).
 - URL:[[Link](#)][[1](#)]
- Kinase Inhibitor Scaffold Context
 - Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[[6](#)][[7](#)]
 - Source: MDPI (Molecules).
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Sources

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